2-(Hexadecylthio)benzofuran
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Overview
Description
2-(Hexadecylthio)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a benzene ring fused to a furan ring.
Preparation Methods
The synthesis of 2-(Hexadecylthio)benzofuran typically involves the reaction of benzofuran with hexadecylthiol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(Hexadecylthio)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-(Hexadecylthio)benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Hexadecylthio)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism or interact with receptors to alter signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Hexadecylthio)benzofuran can be compared with other benzofuran derivatives, such as:
2-(Octadecylthio)benzofuran: Similar in structure but with a longer alkyl chain, which may affect its solubility and biological activity.
2-(Dodecylthio)benzofuran: With a shorter alkyl chain, this compound may have different physical and chemical properties compared to this compound.
2-(Methylthio)benzofuran: A simpler derivative with a methyl group instead of a long alkyl chain, which may result in different reactivity and applications.
Biological Activity
2-(Hexadecylthio)benzofuran-6-ol is a synthetic organic compound characterized by a benzofuran core with a hexadecylthio group and a hydroxyl group at the 6-position. Its unique structure endows it with potential biological activities, making it a subject of interest in various fields including pharmaceuticals, material science, and cosmetics. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of this compound-6-ol is C22H34O2S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The long hydrophobic hexadecyl chain contributes to its solubility and interaction with biological membranes, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H34O2S |
Molecular Weight | 374.57 g/mol |
IUPAC Name | This compound-6-ol |
CAS Number | 197565-75-6 |
Antioxidant Properties
Research indicates that compounds similar to this compound may exhibit antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl group in the compound is particularly significant for its potential to scavenge free radicals, thus protecting cells from oxidative damage.
Case Studies
Although direct case studies involving this compound are scarce, related compounds have been investigated for their biological effects. For instance:
- Benzofuran Derivatives : A study demonstrated that certain benzofuran derivatives exhibited significant anti-inflammatory and analgesic activities in animal models. This suggests that this compound could potentially share similar therapeutic effects due to its structural characteristics.
- Synthesis and Evaluation : In synthetic studies, compounds with long hydrophobic chains have shown improved membrane permeability, which enhances their bioavailability and therapeutic potential. This characteristic is particularly relevant for drug development targeting lipid-rich environments within the body.
Potential Applications
The unique properties of this compound suggest several promising applications:
- Pharmaceuticals : If proven to have significant biological activity, it could serve as a lead compound for drug development aimed at oxidative stress-related diseases.
- Cosmetics : Its potential antioxidant properties make it suitable for formulations aimed at skin protection.
- Material Science : The compound's hydrophobic characteristics could be leveraged in developing new materials requiring specific interactions with biological systems.
Properties
CAS No. |
197565-73-4 |
---|---|
Molecular Formula |
C24H38OS |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-hexadecylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C24H38OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-24-21-22-18-15-16-19-23(22)25-24/h15-16,18-19,21H,2-14,17,20H2,1H3 |
InChI Key |
PPURAMMSPWCLLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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